5-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,4-dimethylbenzene
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Overview
Description
5-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,4-dimethylbenzene is a complex organic compound featuring a brominated benzene ring substituted with an imidazole sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,4-dimethylbenzene typically involves multi-step organic reactions. One common approach is the bromination of 2,4-dimethylbenzene followed by sulfonation with 2-ethyl-4-methylimidazole. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,4-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine or imidazole sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, amines, and organometallic compounds are employed under conditions such as reflux or microwave-assisted synthesis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,4-dimethylbenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,4-dimethylbenzene involves its interaction with molecular targets such as enzymes or receptors. The imidazole sulfonyl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methylimidazole
- 2,4-Dimethylbenzene
- 2-Ethyl-4-methylimidazole
Uniqueness
5-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,4-dimethylbenzene is unique due to the combination of its brominated benzene ring and imidazole sulfonyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
1206138-27-3 |
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Molecular Formula |
C14H17BrN2O2S |
Molecular Weight |
357.27g/mol |
IUPAC Name |
1-(5-bromo-2,4-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole |
InChI |
InChI=1S/C14H17BrN2O2S/c1-5-14-16-11(4)8-17(14)20(18,19)13-7-12(15)9(2)6-10(13)3/h6-8H,5H2,1-4H3 |
InChI Key |
QIIKWOADGBRTFG-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC(=C(C=C2C)C)Br)C |
Origin of Product |
United States |
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